4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine
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Overview
Description
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentyl group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with cyclopentyl and pyridin-2-ylmethyl substituents. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2, CDK4, and CDK6, and the pathways involved are those regulating cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDKs and have shown significant cytotoxic activities against various cancer cell lines.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds are explored as antitubercular agents and have shown promising activity against Mycobacterium tuberculosis.
Uniqueness
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct binding properties and inhibitory activities compared to other CDK inhibitors. Its combination of a cyclopentyl group and a pyridin-2-ylmethyl group may enhance its lipophilicity and cellular uptake, making it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-6-12(5-1)14-8-10-17-15(19-14)18-11-13-7-3-4-9-16-13/h3-4,7-10,12H,1-2,5-6,11H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKBIPXSHADHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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